![molecular formula C23H22ClN5O3 B4065395 5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4065395.png)
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
Overview
Description
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the nitroaniline family, which is known for its diverse range of biological activities.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of nitrogen-containing heterocyclic compounds, such as pyrido and benzoxazine derivatives, demonstrates the utility of related aniline compounds in constructing complex molecular frameworks (Ito & Hamada, 1978). These compounds are foundational in pharmaceutical chemistry and materials science, indicating potential applications in drug development and novel material synthesis.
Atmospheric Chemistry
Research on the atmospheric reactions of anilines and nitrobenzenes reveals their environmental significance, especially regarding air quality and the degradation of industrially relevant chemicals (Atkinson et al., 1987). Understanding the atmospheric behavior of similar compounds can aid in assessing environmental impacts and developing strategies for pollution mitigation.
Antimicrobial Activity
The synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines for antimicrobial activities highlight the importance of aniline derivatives in discovering new biologically active compounds (Abdel-rahman et al., 2002). Such studies are crucial for developing new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance.
Innovative Synthetic Methodologies
The development of new synthetic methodologies, such as the oxidative conversion of anilines to azobenzenes or the utilization of aniline derivatives as directing groups in C-H bond amination, showcases the versatility of aniline compounds in facilitating complex chemical transformations (Manjunatha et al., 2016). These methodologies could be applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
properties
IUPAC Name |
(2-chlorophenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c24-20-6-2-1-5-19(20)23(30)28-12-10-27(11-13-28)18-7-8-22(29(31)32)21(14-18)26-16-17-4-3-9-25-15-17/h1-9,14-15,26H,10-13,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVSQOILGFQPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)C(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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